5-Methoxyquinoxalin-2-amine CAS number and molecular weight
5-Methoxyquinoxalin-2-amine CAS number and molecular weight
5-Methoxyquinoxalin-2-amine: Technical Specifications & Synthetic Methodologies
Abstract This technical guide provides a comprehensive analysis of 5-Methoxyquinoxalin-2-amine (CAS 659729-75-6), a critical heterocyclic intermediate in the development of kinase inhibitors and tricyclic bioactive scaffolds. We detail the physicochemical properties, regioselective synthetic pathways, and rigorous analytical protocols required for its production and validation. Special emphasis is placed on the resolution of regioisomeric byproducts during the cyclization of the quinoxaline core, a common bottleneck in high-purity manufacturing.
[1][2][3][4]
5-Methoxyquinoxalin-2-amine is a substituted quinoxaline derivative characterized by an amino group at the C2 position and a methoxy group at the C5 position. This specific substitution pattern creates a unique electronic environment within the pyrazine ring, often exploited in medicinal chemistry to modulate binding affinity in ATP-competitive kinase inhibitors.
Table 1: Core Technical Specifications
| Property | Specification |
| Chemical Name | 5-Methoxyquinoxalin-2-amine |
| CAS Number | 659729-75-6 |
| Molecular Formula | C₉H₉N₃O |
| Molecular Weight | 175.19 g/mol |
| Exact Mass | 175.0746 |
| Structure | Benzene ring fused to a pyrazine ring; -OCH₃ at C5, -NH₂ at C2. |
| Appearance | Pale yellow to off-white solid |
| Solubility | Soluble in DMSO, MeOH; sparingly soluble in water. |
| pKa (Predicted) | ~3.5 (Pyrazine N), ~14 (Amine) |
| Key Intermediate | 2-Chloro-5-methoxyquinoxaline (CAS 76052-76-1) |
Synthetic Architecture & Regioselectivity
The synthesis of 5-Methoxyquinoxalin-2-amine is non-trivial due to the asymmetry of the starting material, 3-methoxy-1,2-phenylenediamine. The condensation with glyoxylic derivatives typically yields a mixture of regioisomers (5-methoxy and 8-methoxy quinoxalinones), necessitating a robust separation strategy before functionalization.
Retrosynthetic Analysis
The most reliable route involves a three-step sequence:
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Cyclization: Condensation of 3-methoxy-1,2-phenylenediamine with ethyl glyoxalate.
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Activation: Conversion of the resulting lactam (quinoxalinone) to the chloro-derivative using phosphorus oxychloride (POCl₃).
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Amination: Nucleophilic aromatic substitution (SₙAr) of the chloride with ammonia.
Detailed Synthetic Protocol
Step 1: Cyclization and Isomer Separation
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Reagents: 3-Methoxy-1,2-phenylenediamine, Ethyl glyoxalate (50% in toluene), Ethanol.
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Procedure: Reflux the diamine with ethyl glyoxalate in ethanol for 4-6 hours. The reaction produces a mixture of 5-methoxyquinoxalin-2(1H)-one (Target Precursor) and 8-methoxyquinoxalin-2(1H)-one (Byproduct).
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Critical Control Point: The isomers must be separated at this stage. The 5-methoxy isomer typically exhibits different solubility and R_f values on silica gel. Flash column chromatography (Gradient: Hexane/EtOAc) is required to isolate the pure 5-methoxy regioisomer.
Step 2: Chlorination (Activation)
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Reagents: Pure 5-methoxyquinoxalin-2(1H)-one, POCl₃ (Phosphorus oxychloride), catalytic DMF.
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Procedure: Suspend the purified lactam in neat POCl₃. Add a drop of DMF to catalyze the formation of the Vilsmeier-Haack intermediate. Heat to reflux (105°C) for 2 hours.
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Workup: Quench carefully into ice-water (exothermic!). Neutralize with NaHCO₃ and extract with Dichloromethane (DCM).
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Intermediate: 2-Chloro-5-methoxyquinoxaline (CAS 76052-76-1) .
Step 3: Amination
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Reagents: 2-Chloro-5-methoxyquinoxaline, Ammonia (7M in Methanol) or Ammonium Hydroxide (pressure vessel).
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Procedure: Dissolve the chloro-intermediate in methanolic ammonia. Heat in a sealed tube at 80-100°C for 12-24 hours. The electron-deficient pyrazine ring facilitates the SₙAr displacement of the chloride by the amine.
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Purification: Concentrate the solvent.[1][2] Recrystallize from Ethanol/Water or purify via preparative HPLC if high purity (>99%) is required for biological assays.
Visualizing the Synthetic Logic
Figure 1: Step-by-step synthetic workflow emphasizing the critical regioselective separation of isomeric intermediates.
Analytical Validation & Quality Control
Trustworthiness in research data relies on rigorous characterization. The following analytical parameters serve as a self-validating system for confirming the identity and purity of 5-Methoxyquinoxalin-2-amine.
A. HPLC Method (Purity Check)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
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Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
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Gradient: 5% B to 95% B over 10 minutes.
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Detection: UV at 254 nm and 320 nm (Quinoxalines absorb strongly in the UV-A region).
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Acceptance Criteria: Single peak >98% area integration.
B. Proton NMR (¹H-NMR) Signature
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Solvent: DMSO-d₆.
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Key Signals:
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δ 8.x ppm: Singlet (1H) for the pyrazine ring proton (H3). This confirms the 2-substituted structure.
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δ 7.x ppm: Multiplet (3H) for the benzene ring protons. Pattern depends on 5-substitution (expect doublet/triplet patterns distinct from 6-substitution).
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δ 6.x ppm: Broad singlet (2H) for the -NH₂ group (exchangeable with D₂O).
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δ 3.9-4.0 ppm: Singlet (3H) for the -OCH₃ group.
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C. Mass Spectrometry (LC-MS)
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Ionization: ESI Positive Mode.
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Expected Mass: [M+H]⁺ = 176.2 m/z.
Handling & Safety Protocols
While specific toxicological data for this intermediate may be limited, it should be handled with the standard precautions for amino-quinoxalines, which are known bioactive pharmacophores.
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light, as quinoxalines can be photosensitive.
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PPE: Nitrile gloves, safety goggles, and lab coat. All synthetic steps involving POCl₃ or ammonia must be performed in a functioning fume hood.
References
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PubChem Compound Summary. (2025). 5-Methoxyquinoxalin-2-amine (CAS 659729-75-6). National Center for Biotechnology Information. Retrieved from [Link]
